molecular formula C19H21NO4 B2404209 [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794852-97-3

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2404209
CAS No.: 1794852-97-3
M. Wt: 327.38
InChI Key: AZCKLLVKNSWUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic ester derivative featuring a 2,6-dimethylanilino group linked via an oxoethyl bridge to a 2-methoxyphenyl acetate moiety. This compound is structurally characterized by:

  • Ester linkage: The acetate group at the 2-methoxyphenyl position contributes to lipophilicity, which may affect membrane permeability and bioavailability .
  • Methoxy substituent: The ortho-methoxy group on the phenyl ring can modulate electronic effects and participate in hydrogen bonding, impacting receptor affinity .

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-7-6-8-14(2)19(13)20-17(21)12-24-18(22)11-15-9-4-5-10-16(15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKLLVKNSWUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with [2-(2,6-dimethylanilino)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and functional properties of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate with structurally related compounds from the evidence:

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point/Stability Biological Relevance Reference
This compound (Target Compound) ~329.3 (calculated) 2-methoxyphenyl acetate, 2,6-dimethylanilino Not reported Potential CNS activity due to methoxy group
Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate 237.28 Ethyl ester, 2,6-dimethylanilino Not reported Intermediate in drug synthesis
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide 644.27 Pyridinium salt, dual methoxyphenyl groups 258–259°C (decomp.) Ionic properties may enhance solubility
N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ~320.7 (calculated) Benzothiazole, 2-methoxyphenyl acetamide Not reported Antimicrobial or anticancer potential
(2,6-Dimethylphenyl)aminoacetic Acid 193.20 Free carboxylic acid, 2,6-dimethylanilino Hygroscopic Chelating agent or metal-binding applications

Key Findings:

Structural Variations :

  • The target compound’s ester group distinguishes it from amide derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide), which may exhibit different pharmacokinetic profiles due to resistance to esterase-mediated hydrolysis .
  • Pyridinium salts (e.g., compound 5b in ) exhibit ionic character, enhancing water solubility but limiting blood-brain barrier penetration compared to neutral esters .

Physicochemical Properties: The ortho-methoxy group in the target compound may reduce crystallinity compared to para-substituted analogs, as seen in ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate, which has a simpler structure and higher predicted stability . Hygroscopicity observed in (2,6-Dimethylphenyl)aminoacetic Acid suggests that esterification (as in the target compound) could improve handling stability.

Methoxy-substituted compounds in (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) demonstrate bioactivity in kinase inhibition, suggesting the target compound’s methoxy group could similarly modulate enzyme interactions .

Biological Activity

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21NO4
  • Molecular Weight : 327.38 g/mol
  • InChI Key : AZCKLLVKNSWUMZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with [2-(2,6-dimethylanilino)-2-oxoethyl] alcohol. This reaction is usually catalyzed by an acid under reflux conditions and can be purified through recrystallization or chromatography.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, influencing cellular pathways related to inflammation, pain modulation, and possibly cancer therapy.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity : Potentially useful in treating conditions characterized by chronic inflammation.
  • Analgesic Effects : May provide pain relief comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Potential : Preliminary studies suggest it might inhibit tumor growth through various mechanisms, though more research is needed to confirm these effects .

Case Study 1: Anti-inflammatory Activity

In a study evaluating various compounds for anti-inflammatory properties, this compound was found to significantly reduce inflammatory markers in vitro. The compound exhibited a dose-dependent inhibition of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Activity

Another investigation assessed the analgesic properties of this compound in animal models. Results indicated that it reduced pain responses effectively compared to control groups, with a favorable safety profile regarding gastrointestinal side effects commonly associated with traditional NSAIDs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate StructureModerate anti-inflammatory effects
[2-(4-Methoxyphenyl)acetate] StructureLower analgesic potency compared to the target compound

The presence of the methoxy group in this compound enhances its solubility and may modify its pharmacokinetic properties, making it more effective than similar compounds without this substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.